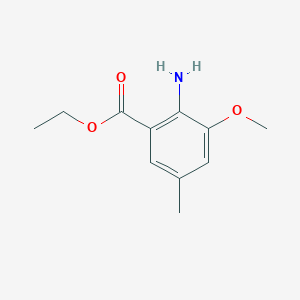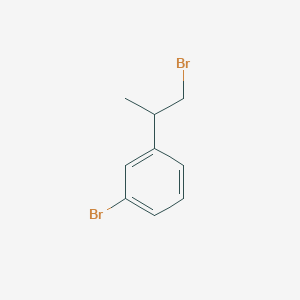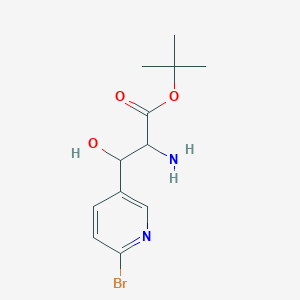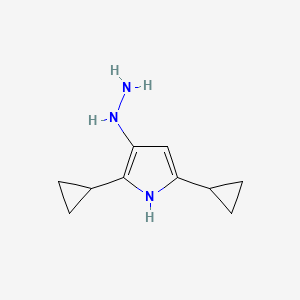
Methyl 6-aminoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-aminoheptanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of heptanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the sixth carbon atom. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-aminoheptanoate can be synthesized through several methods. One common approach involves the esterification of 6-aminoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of 6-bromoheptanoic acid with ammonia to form 6-aminoheptanoic acid, followed by esterification with methanol. This method requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems allows for precise control of reaction parameters, resulting in high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 6-aminoheptanoate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of peptides and other biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 6-aminoheptanoate depends on its specific application. In biological systems, it can act as a precursor for the synthesis of peptides and proteins. The amino group allows it to participate in peptide bond formation, while the ester group can be hydrolyzed to release the corresponding carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-aminohexanoate: Similar structure but with one less carbon atom in the chain.
Methyl 7-aminoheptanoate: Similar structure but with the amino group on the seventh carbon atom.
Uniqueness
Methyl 6-aminoheptanoate is unique due to its specific chain length and the position of the amino group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
methyl 6-aminoheptanoate |
InChI |
InChI=1S/C8H17NO2/c1-7(9)5-3-4-6-8(10)11-2/h7H,3-6,9H2,1-2H3 |
Clave InChI |
WULGPTQDGRNANJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


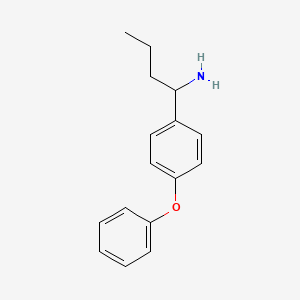
![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
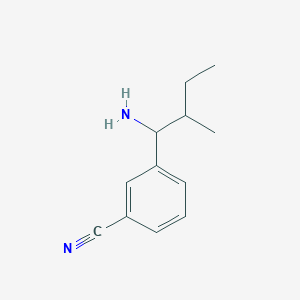
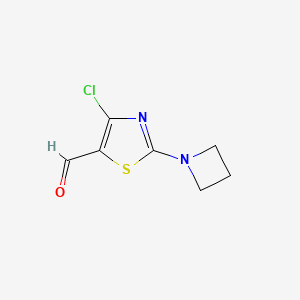
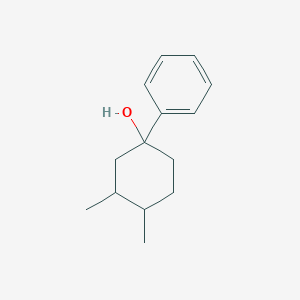
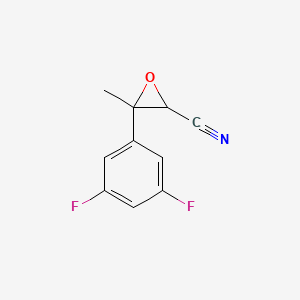
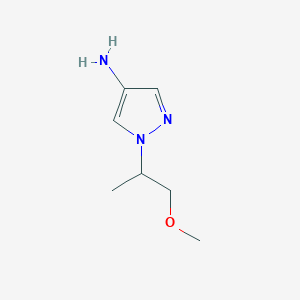
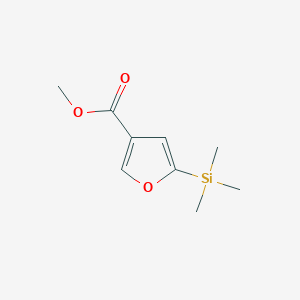
![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
